molecular formula C6H8ClNOS B2542674 4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole CAS No. 167155-54-6

4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole

Cat. No. B2542674
Key on ui cas rn: 167155-54-6
M. Wt: 177.65
InChI Key: LVUAQOMXCHGZDW-UHFFFAOYSA-N
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Patent
US05622953

Procedure details

A solution of 9 g of 2-methoxy-thioacetamide and 10.87 g 1,3-dichloroacetone in 90 ml ethanol was refluxed for 2 h. The solvent was evaporated and the residue neutralized with saturated sodium bicarbonate solution. After extraction with ether the organic phase was washed twice with water and dried over sodium sulfate. Evaporation of the solvent left 13.0 g crude product.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
10.87 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]([NH2:6])=[S:5].[Cl:7][CH2:8][C:9]([CH2:11]Cl)=O>C(O)C>[Cl:7][CH2:8][C:9]1[N:6]=[C:4]([CH2:3][O:2][CH3:1])[S:5][CH:11]=1

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
COCC(=S)N
Name
Quantity
10.87 g
Type
reactant
Smiles
ClCC(=O)CCl
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
EXTRACTION
Type
EXTRACTION
Details
After extraction with ether the organic phase
WASH
Type
WASH
Details
was washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
WAIT
Type
WAIT
Details
left 13.0 g crude product

Outcomes

Product
Name
Type
Smiles
ClCC=1N=C(SC1)COC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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